Molecular Weight and Lipophilicity-Driven Differential: Propionamide vs. Isobutyramide and Acetamide Analogs
The (E)-propionamide derivative (MW 234.32) occupies a distinct intermediate lipophilicity space compared to the smaller acetamide analog (MW 220.29) and the larger isobutyramide analog (MW 248.34). Based on the N-acyl chain alone, the propionamide is predicted to have a calculated logP approximately 0.5 units higher than the acetamide and 0.4 units lower than the isobutyramide, which translates to measurable differences in aqueous solubility and membrane permeability .
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 234.32; predicted clogP ~2.8 |
| Comparator Or Baseline | (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide: MW 220.29, predicted clogP ~2.3; (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide: MW 248.34, predicted clogP ~3.2 |
| Quantified Difference | ΔclogP ≈ +0.5 vs. acetamide; ΔclogP ≈ −0.4 vs. isobutyramide |
| Conditions | In silico prediction based on N-acyl fragment contributions (baseline class-level inference) |
Why This Matters
The intermediate lipophilicity of the propionamide analog may offer a superior balance between aqueous solubility and passive membrane permeability for cell-based assays compared to its closest acyl-chain variants.
